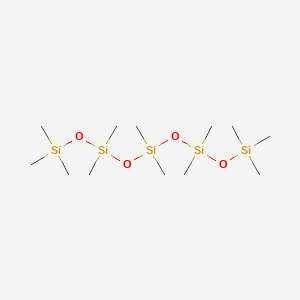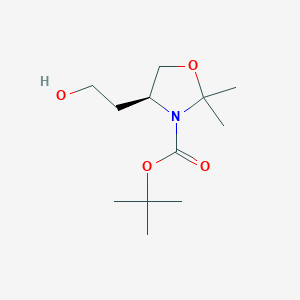
(S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Smart Hydrogels in Biomedical Engineering
Smart hydrogels are a significant application area for this compound. They can respond to environmental stimuli such as pH, temperature, and light, making them ideal for use in drug delivery systems and tissue engineering . The compound’s structure allows for the creation of hydrogels that can release drugs in response to specific triggers, improving the efficacy and targeting of treatments .
Agricultural Hydrogels
In agriculture, hydrogels containing this compound can be used to retain water in soil, releasing it gradually to plants. This can significantly reduce water usage and improve crop yields in arid regions. Additionally, these hydrogels can be engineered to deliver fertilizers or pesticides in a controlled manner .
Electrical and Healthcare Products
The electrical conductivity of hydrogels with this compound can be harnessed to create sensors that detect changes in the environment, such as humidity or chemical contaminants. In healthcare, these hydrogels can be used in wound dressings that maintain an optimal moisture level for healing .
Hygienic Products
Hydrogels made with this compound can absorb significant amounts of liquid, making them suitable for use in sanitary products like diapers and adult incontinence products. They can also be incorporated into bandages to absorb exudate from wounds .
Responsive Textiles
Incorporating this compound into textiles can create fabrics that change properties in response to environmental conditions. For example, they can be used to make clothing that adjusts its thermal properties or upholstery that changes color with temperature .
Ultrasound Responsive Hydrogels
This compound can be used to create ultrasound-responsive hydrogels. These materials can change their structure when exposed to ultrasound waves, which could be used in non-invasive medical procedures to release drugs at targeted sites within the body .
Stretchable Cotton Nonwovens
The compound’s versatility allows for the synthesis of stretchable cotton nonwovens . These materials have applications in comfortable clothing , medical textiles , and biodegradable packaging .
Functional Biopolymers
Finally, (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate can be used to create functional biopolymers . These polymers can have tailored properties for specific uses, such as biodegradable plastics , biomedical implants , and environmentally friendly adhesives .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICPKTZDLBRQH-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CCO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine | |
CAS RN |
147959-18-0 | |
| Record name | tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






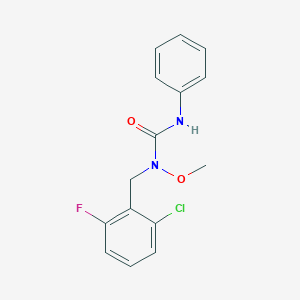

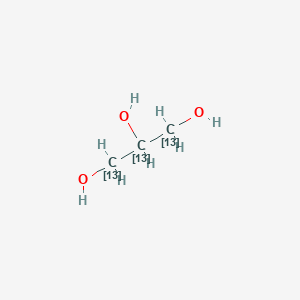
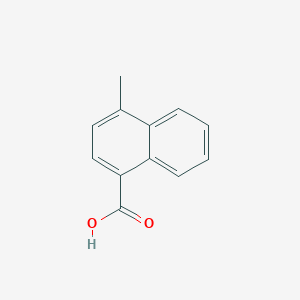

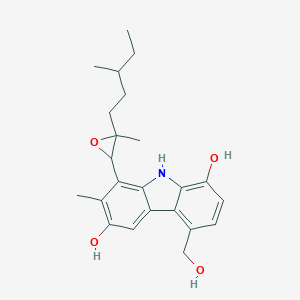

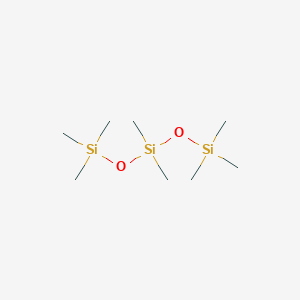
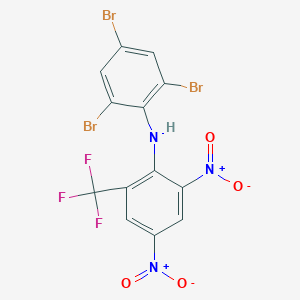
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)
